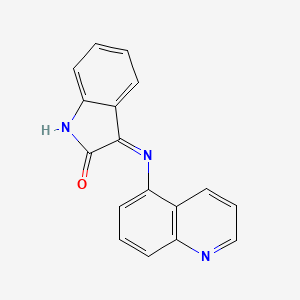
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-5-ylimino)indolin-2-one is a heterocyclic compound that features both quinoline and indolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-5-ylimino)indolin-2-one typically involves the condensation of quinoline derivatives with indolinone precursors. One common method includes the reaction of quinoline-5-carbaldehyde with indolin-2-one in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 3-(Quinolin-5-ylimino)indolin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
3-(Quinolin-5-ylimino)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and indolinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and indolinone products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and organometallic reagents.
Major Products
The major products formed from these reactions include various substituted quinoline and indolinone derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-5-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerase IV, which is essential for DNA replication in bacteria, leading to antimicrobial effects. Additionally, the compound can induce oxidative stress in cells by generating reactive oxygen species, contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(Naphthalen-1-ylimino)indolin-2-one: Exhibits antimicrobial properties.
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one: Effective against Staphylococcus aureus.
Uniqueness
3-(Quinolin-5-ylimino)indolin-2-one is unique due to its dual presence of quinoline and indolinone moieties, which confer distinct chemical reactivity and biological activity. This dual structure allows it to interact with a broader range of molecular targets compared to similar compounds .
Propiedades
Número CAS |
21231-49-2 |
|---|---|
Fórmula molecular |
C17H11N3O |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
3-quinolin-5-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C17H11N3O/c21-17-16(12-5-1-2-7-15(12)20-17)19-14-9-3-8-13-11(14)6-4-10-18-13/h1-10H,(H,19,20,21) |
Clave InChI |
FEMNWLUUNIQGHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC3=CC=CC4=C3C=CC=N4)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


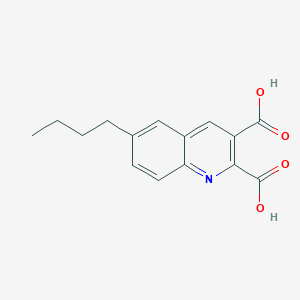
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)

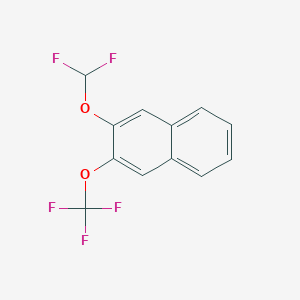
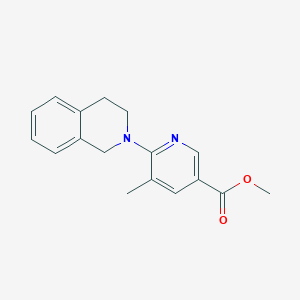




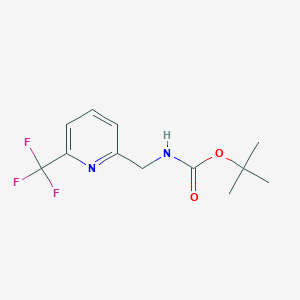
![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
